
2,4-Difluoro-6-iodoaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-iodoaniline;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline, which is a basic organic compound that is commonly used in the synthesis of various chemicals. The this compound compound is particularly interesting due to its ability to interact with biological systems and its potential applications in medicine.
Scientific Research Applications
Haloaniline-Induced Nephrotoxicity
Haloanilines, including compounds similar to 2,4-difluoro-6-iodoaniline, are studied for their nephrotoxic effects. Research by Hong et al. (2000) examined the in vitro nephrotoxicity of haloaniline derivatives, highlighting their use as chemical intermediates in various industries and their potential health impacts. This study underscores the importance of understanding the biological effects of chemical compounds used in manufacturing (Hong, Anestis, Henderson, & Rankin, 2000).
Influence of Fluorine Substitution
The influence of fluorine substitution on nonbonding interactions in para-halogeno anilines has been explored to understand the impact on halogen bonds and hydrogen bonds, which are crucial in drug-protein interactions. Pietruś et al. (2021) provide insights into how fluorine substitution affects these interactions, offering a basis for the design of fluorinated/halogenated drugs and materials (Pietruś et al., 2021).
Electrochemical Oxidation Studies
The electrochemical oxidation of haloanilines, including iodoaniline derivatives, has been investigated to understand their reactivity and potential applications in synthetic chemistry. Kádár et al. (2001) explored the oxidation mechanisms, providing insights into the synthesis and functionalization of haloaniline compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Metallation and Regiocontrol in Synthesis
The metallation of difluoroaniline derivatives has been studied for its implications in organic synthesis, demonstrating the influence of fluorine on regiocontrol. Such studies offer valuable methodologies for the synthesis of complex organic molecules, highlighting the versatility of haloaniline compounds in synthetic strategies (Thornton & Jarman, 1990).
Safety and Hazards
Properties
IUPAC Name |
2,4-difluoro-6-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXCIYYCKSOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171801-87-7 |
Source


|
| Record name | 2,4-difluoro-6-iodoaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
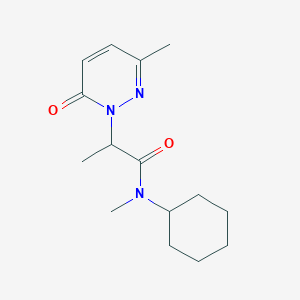
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
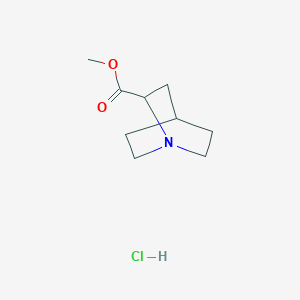
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
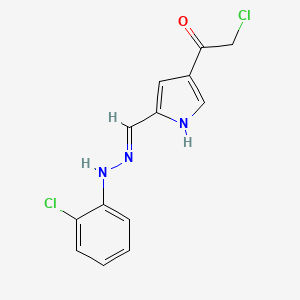
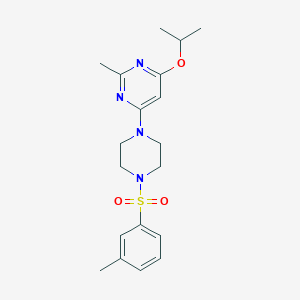
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
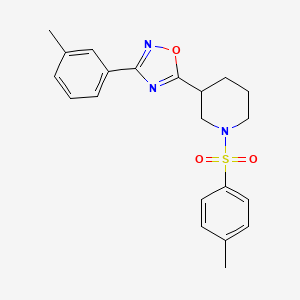

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

